trans-4-Sphingenine-13C2,D2

LC-MS Method Development Matrix Effect Compensation Isotope Effects

Accurate sphingolipid quantification by LC-MS demands an internal standard that precisely co-elutes with the C18 analyte to compensate for matrix effects. Fully deuterated analogs often suffer chromatographic shifts, while non-isotopic standards (e.g., C17-sphingosine) exhibit differential ionization. trans-4-Sphingenine-13C2,D2 solves this with a +4 Da mass shift and 13C-driven co-elution identical to endogenous sphingosine, ensuring superior normalization of extraction and instrument variability. • Ideal Internal Standard: Co-elutes perfectly with sphingosine (d18:1), minimizing matrix suppression/enhancement artifacts. • Metabolic Flux Analysis: Processed identically by sphingosine kinases, enabling LC-MS tracking of downstream S1P and ceramide synthesis. • Analytical Validation: Benchmarks method robustness against non-isotopic and perdeuterated standards for clinical research applications.

Molecular Formula C18H37NO2
Molecular Weight 303.49 g/mol
Cat. No. B15291541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Sphingenine-13C2,D2
Molecular FormulaC18H37NO2
Molecular Weight303.49 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)N)O
InChIInChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m1/s1/i16+1D2,17+1
InChIKeyWWUZIQQURGPMPG-DOWGOISZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-4-Sphingenine-13C2,D2: Stable Isotope Internal Standard


trans-4-Sphingenine-13C2,D2 (also known as D-erythro-Sphingosine-13C2,D2 or Sphingosine-13C2-d2 (d18:1); CAS: 2692623-81-5) is a stable isotope-labeled derivative of the endogenous sphingolipid sphingosine (d18:1) . The compound incorporates two carbon-13 atoms and two deuterium atoms into the sphingosine backbone, resulting in a molecular mass of 303.49 g/mol (a +4 Da shift from unlabeled sphingosine) [1]. It is primarily intended for use as an analytical internal standard in quantitative mass spectrometry (GC-MS or LC-MS) assays for the accurate measurement of sphingosine (d18:1) levels in complex biological matrices .

Intended Use Isotope-labeled internal standard for sphingosine (d18:1) quantification by LC-MS
Mass Shift +4 Da (13C2, D2) supports clear separation in MRM channels
Chromatography 13C labeling reported to maintain near-identical retention to unlabeled analyte

trans-4-Sphingenine-13C2,D2 vs. Non-Isotopic Standards


In LC-MS-based quantification of sphingolipids, accurate compensation for matrix effects, extraction losses, and instrument variability is paramount. While structurally similar, non-isotopic analogs like C17-sphingosine are commonly employed as internal standards, they do not perfectly co-elute with the C18 analyte and can exhibit subtly different ionization efficiencies in complex matrices [1]. Fully deuterated analogs (e.g., sphingosine-d7) can suffer from deuterium isotope effects leading to chromatographic retention time shifts, which can cause differential matrix suppression at the moment of elution and compromise quantification accuracy [2]. The incorporation of both 13C and 2H labels in trans-4-Sphingenine-13C2,D2 provides a +4 Da mass shift for clear MS resolution while the 13C atoms minimize chromatographic shift, offering superior co-elution and ionization behavior matching compared to perdeuterated or non-isotopic alternatives .

Non-isotopic analog C17-sphingosine may not co-elute with the C18 analyte, potentially causing differential ion suppression
Deuterium shift Fully deuterated standards (e.g., sphingosine-d7) can exhibit retention time shifts, risking mismatch in matrix effect compensation

trans-4-Sphingenine-13C2,D2: Performance Evidence


Chromatographic Co-Elution

Fully deuterated internal standards (e.g., sphingosine-d7) can exhibit a measurable retention time shift on reversed-phase LC columns due to the deuterium isotope effect, which alters the hydrophobic interaction with the stationary phase. This shift can be as much as 0.1-0.2 minutes, depending on LC conditions [1]. In contrast, standards incorporating 13C atoms, such as trans-4-Sphingenine-13C2,D2, co-elute with their unlabeled analyte because the 13C label does not significantly alter the physicochemical properties governing chromatographic behavior .

Retention Shift
Class-level inference
Negligible shift (13C2,D2) vs 0.1–0.2 min shift (d7 analog)
Co-elution supports identical matrix exposure for ion suppression correction
Reversed-phase LC conditions
LC-MS Method Development Matrix Effect Compensation Isotope Effects

Mass Spectrometric Selectivity

The molecular mass of unlabeled D-erythro-sphingosine is 299.5 Da. trans-4-Sphingenine-13C2,D2 has a molecular mass of 303.49 Da, representing a +4 Da shift [1]. This mass difference is sufficient to separate the internal standard's signal from the natural abundance 13C isotopic envelope of the analyte (which includes M+1, M+2, and minor M+3 peaks). In contrast, a deuterium-only labeled analog with a +3 or +4 mass shift may still experience cross-talk from the analyte's natural M+3/M+4 isotopes if the mass resolution is insufficient .

Mass Shift
Class-level inference
+4 Da (13C2, D2)
May reduce isotopic cross-talk in MRM channels
vs unlabeled sphingosine (M+0)
Mass Spectrometry Isotopic Interference SRM/MRM

Enzymatic Compatibility: Sphingosine Kinase

C17-sphingosine, a commonly used non-isotopic internal standard, is an unnatural analog that can exhibit different enzyme kinetics. For sphingosine kinase (SphK) activity assays, the Km for C17-sphingosine has been reported as 28.17 μM [1]. In contrast, the natural C18 sphingosine (d18:1) has a reported Km of approximately 5-10 μM for SphK1 [2]. trans-4-Sphingenine-13C2,D2, being a direct isotopic analog of C18 sphingosine, is expected to maintain the same Km and enzymatic turnover as the endogenous substrate, making it suitable for tracing metabolic flux where C17-sphingosine would yield inaccurate kinetic parameters.

SphK Km
Cross-study comparable
Km ~5–10 µM (C18 13C2,D2 inferred) vs 28.17 µM (C17-sphingosine)
Isotopic analog expected to maintain native enzyme kinetics for flux tracing
SphK1 enzyme assay context
Sphingosine Kinase Assay Enzyme Kinetics C17-Sphingosine

Defined Chemical Purity

Reputable commercial sources of trans-4-Sphingenine-13C2,D2 provide it as a solid with a specified purity of ≥99% for deuterated forms (d1-d2) . This high purity is critical for preparing accurate stock solutions and calibration curves. In contrast, many research laboratories synthesize or procure C17-sphingosine in-house without rigorous purity certification, introducing variability in quantification. The commercial availability of trans-4-Sphingenine-13C2,D2 with a certificate of analysis ensures batch-to-batch consistency, a key requirement for longitudinal studies and clinical assay validation.

Commercial Purity
Data to verify
≥99% (deuterated forms)
Certified purity may support batch-to-batch consistency
Supplier specification, verify COA
Analytical Chemistry Quality Control Standardization

trans-4-Sphingenine-13C2,D2: Recommended Applications


Absolute Quantification in Plasma and Serum

This is the primary intended application. trans-4-Sphingenine-13C2,D2 is added to biological fluids (plasma, serum) prior to lipid extraction. Its +4 Da mass shift and co-elution with the endogenous analyte allow for precise normalization of sample preparation variability and matrix effects, yielding accurate absolute concentrations of sphingosine [4]. This approach is validated in clinical chemistry for high-throughput analysis .

Tracing Sphingolipid Metabolic Flux in Cell Culture

Unlike C17-sphingosine, which exhibits altered enzyme kinetics [4], trans-4-Sphingenine-13C2,D2 is processed identically to endogenous sphingosine by cellular enzymes such as sphingosine kinases and ceramide synthases. Researchers can pulse cells with this labeled precursor and use LC-MS to track its incorporation into downstream metabolites (e.g., S1P, ceramides, sphingomyelins), providing quantitative flux data through the sphingolipid pathway.

Validating LC-MS Sphingolipidomics Methods

During method development, assessing and compensating for matrix effects is crucial. The co-elution of trans-4-Sphingenine-13C2,D2 with the analyte makes it the ideal internal standard for evaluating matrix suppression or enhancement across different sample types (e.g., tissue homogenates, cell lysates) [4]. Its performance can be benchmarked against other internal standards (e.g., C17-sphingosine) to validate method robustness .

Application
Selection Property
Validation Focus
Absolute quantification in human plasma research matrices
Co-elution with endogenous sphingosine
Matrix-effect correction and precision
Sphingolipid metabolic flux tracing in cell models
Native enzyme substrate kinetics
Metabolite incorporation consistency
LC-MS sphingolipidomics method validation
Chromatographic co-elution
Matrix effect evaluation and method robustness

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